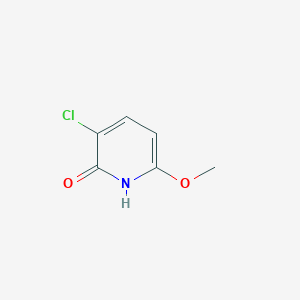
3-Chloro-6-methoxypyridin-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6-methoxypyridin-2-OL is a heterocyclic organic compound with the molecular formula C6H6ClNO2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 3-position, a methoxy group at the 6-position, and a hydroxyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methoxypyridin-2-OL can be achieved through several synthetic routes. One common method involves the chlorination of 6-methoxypyridin-2-OL using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Another approach involves the methoxylation of 3-chloropyridin-2-OL using a methoxylating agent such as dimethyl sulfate (DMS) or methyl iodide (MeI). This reaction is usually performed in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and methoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated purification systems. The choice of reagents and reaction conditions is carefully controlled to minimize by-products and ensure consistent quality.
化学反应分析
Types of Reactions
3-Chloro-6-methoxypyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chlorine atom at the 3-position can be reduced to form a hydrogen-substituted pyridine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 3-chloro-6-methoxypyridin-2-one, while substitution of the chlorine atom with an amine may produce 3-amino-6-methoxypyridin-2-OL.
科学研究应用
3-Chloro-6-methoxypyridin-2-OL has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic reactions, such as cross-coupling and cyclization reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties. It may act as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 3-Chloro-6-methoxypyridin-2-OL depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The presence of the chlorine and methoxy groups can influence its binding affinity and selectivity for these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by intercalating into the DNA strands.
相似化合物的比较
3-Chloro-6-methoxypyridin-2-OL can be compared with other similar compounds, such as:
3-Chloro-2-methoxypyridine: Lacks the hydroxyl group at the 2-position, which may affect its reactivity and biological activity.
6-Chloro-2-methoxypyridin-3-OL:
3-Chloro-6-methoxypyridazine: Contains a different heterocyclic ring structure, which can result in distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications in research and industry.
属性
分子式 |
C6H6ClNO2 |
|---|---|
分子量 |
159.57 g/mol |
IUPAC 名称 |
3-chloro-6-methoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6ClNO2/c1-10-5-3-2-4(7)6(9)8-5/h2-3H,1H3,(H,8,9) |
InChI 键 |
WSILUQLVDZCTNA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C(=O)N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


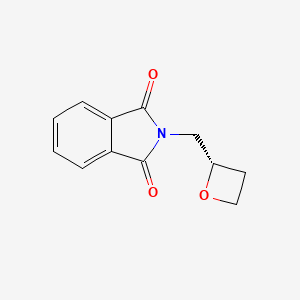
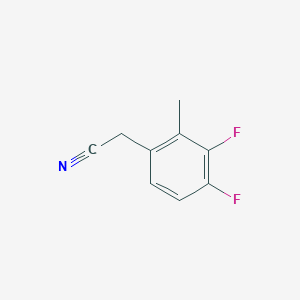
![1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13891989.png)


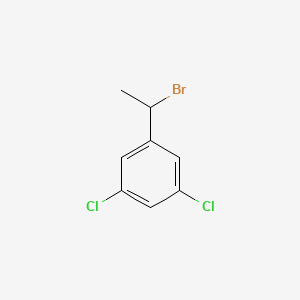
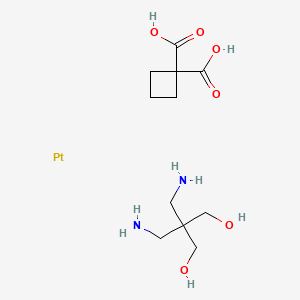



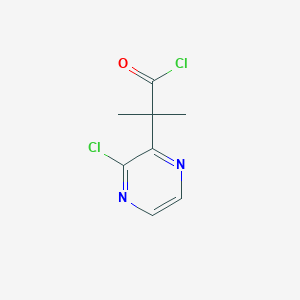

![N'-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-(4-fluorophenyl)acetohydrazide](/img/structure/B13892026.png)

